molecular formula C10H24O2Sn B091312 Dibutyldimethoxytin CAS No. 1067-55-6

Dibutyldimethoxytin

Cat. No. B091312
CAS RN: 1067-55-6
M. Wt: 295.01 g/mol
InChI Key: ZXDVQYBUEVYUCG-UHFFFAOYSA-N
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Description

Dibutyldimethoxytin is a chemical compound that is part of the organotin family, which are organometallic compounds containing tin with direct carbon bonds. Organotin compounds like dibutyldimethoxytin are of interest due to their wide range of applications, including their use as catalysts, in the synthesis of various chemical products, and for their potential biological activities, such as antitumor properties .

Synthesis Analysis

The synthesis of dibutyldimethoxytin and related organotin complexes typically involves the reaction of dibutyltin oxide with various carboxylic acids or other organic compounds. For instance, dibutyltin(IV) bis(heteroaromatic carboxylate) complexes are synthesized by reacting dibutyltin oxide with heteroaromatic carboxylic acids in a 1:2 molar ratio . Similarly, dibutyltin oxide reacts with 5-fluorouracil derivatives to form complexes with potential antitumor activity . The reaction of dibutyltin oxide with methanol under CO2 pressure is also relevant for the catalytic synthesis of dimethyl carbonate .

Molecular Structure Analysis

The molecular structure of dibutyldimethoxytin complexes has been elucidated using various techniques, including X-ray crystallography. These complexes often exhibit interesting geometries, such as six-coordinate skew-trapezoidal bipyramidal or distorted trigonal bipyramidal structures . The crystal structure of dibutyltin(IV) bis(2-thiazolylcarboxylate) is a weakly bridged dimer with weak Sn···O interactions between molecules . The structure of dibutyltin 3,4-dimethoxybenzotate compound shows a distorted trigonal bipyramidal geometry with a dimer structure shaped by an Sn2O2 planar four-membered ring .

Chemical Reactions Analysis

Dibutyldimethoxytin and its derivatives participate in various chemical reactions. For example, the reaction of dibutyltin oxide with methanol under CO2 pressure leads to the formation of a tetrabutyl(dimethoxy)stannoxane dimer, which exhibits catalytic activity in the synthesis of dimethyl carbonate . The synthesis of dialkyl carbonates from alkyl carbamates is catalyzed by dibutyldimethoxytin, indicating its role as a catalyst in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibutyldimethoxytin complexes are characterized using a range of spectroscopic techniques, including IR, NMR (1H, 13C, 119Sn), and mass spectroscopy . These complexes often display high in vitro antitumor activity against various human tumor cell lines, which is attributed to their ability to induce cell death without cytolysis . Additionally, some dibutyldimethoxytin complexes have been found to possess antimicrobial activities against a range of bacterial strains .

Scientific Research Applications

  • Catalyst for Synthesis of Dialkyl Carbonates : Dibutyldimethoxytin has been investigated as a catalyst in the synthesis of symmetrical dialkyl carbonates from alkyl carbamates and corresponding alcohols. It showed good catalytic activity in this process, indicating its potential in chemical synthesis applications (Suciu et al., 1998).

  • Role in Drug Discovery : Although not directly involving Dibutyldimethoxytin, research in drug discovery, including the role of chemicals in pharmaceutical development, provides context for understanding how such compounds might be utilized in drug development processes (Drews, 2000).

  • Potential Effects on Hormone-Stimulated Exocytosis : Research has explored the effects of dibutyryl derivatives (similar in structure to Dibutyldimethoxytin) on hormone-stimulated exocytosis in biological systems, such as the toad urinary bladder. This suggests possible applications in studying cellular mechanisms and drug actions (Masur, Holtzman, & Walter, 1972).

  • Influence on Pharmacokinetic Properties : In the field of clinical pharmacokinetics, understanding the effects of compounds like Dibutyldimethoxytin on drug metabolism and distribution could be crucial for therapeutic drug monitoring and prescribing (Whiting et al., 1984).

  • Impact on Liver Peroxisomes and Reproductive Health : Studies on similar compounds such as dibutylphthalate have shown effects on liver peroxisomes, reproduction, and development in animal models. This indicates potential areas of research for Dibutyldimethoxytin in toxicology and environmental health (Ortiz-Zarragoitia, Trant, & Cajaraville, 2006).

Safety And Hazards

Dibutyldimethoxytin is classified as Acute Tox. 3 for oral, dermal, and inhalation routes, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . The safety data sheet recommends using personal protective equipment such as dust masks, eyeshields, and gloves when handling this substance .

properties

IUPAC Name

dibutyl(dimethoxy)stannane
Source PubChem
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InChI

InChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZXDVQYBUEVYUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H24O2Sn
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DSSTOX Substance ID

DTXSID1061441
Record name Stannane, dibutyldimethoxy-
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Molecular Weight

295.01 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Dibutyltin dimethoxide
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Product Name

Dibutyldimethoxytin

CAS RN

1067-55-6
Record name Dibutyltin dimethoxide
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Record name Dibutyldimethoxytin
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Record name Dibutyldimethoxytin
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Record name Stannane, dibutyldimethoxy-
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Record name Stannane, dibutyldimethoxy-
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Record name Dibutyldimethoxystannane
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Record name DIBUTYLDIMETHOXYTIN
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Synthesis routes and methods

Procedure details

Dibutyltin oxide is reacted with methanol and dimethyl carbonate, at a temperature in the range between about 50° to 200° C. and at a pressure in the range between about 75 to 600 psi (0.52 to 4.14 MPa) resulting in a quantitative formation of dibutyltin dimethoxide (i.e., dibutyltin dimethoxide is present in the final product in an amount between about 90 to 100 mole % (based on tin species in the catalyst product), more preferably about 95 to 100 mole %) and carbon dioxide as shown in Equation 4 below: ##STR4##
Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
78
Citations
EN Suciu, B Kuhlmann, GA Knudsen… - Journal of organometallic …, 1998 - Elsevier
… not effective for the synthesis of either dibutyldimethoxytin or the corresponding distannoxane. … We have discovered that dibutyldimethoxytin can be synthesized by reacting dibutyloxotin …
Number of citations: 96 www.sciencedirect.com
KS Subrahmanyam, A Ghosh… - Nanoscience and …, 2009 - ingentaconnect.com
… long-chain alkylamide derivative, it is more easily accomplished by interaction with an organosilane or an organotin reagent such as hexadecyltrimethoxysilane and dibutyldimethoxytin. …
Number of citations: 90 www.ingentaconnect.com
A Gomathi, SJ Hoseini, CNR Rao - Journal of Materials Chemistry, 2009 - pubs.rsc.org
… We have functionalized MWNTs with dibutyldimethoxytin and … (c) and (f), we show the TEM images of the dibutyldimethoxytin-coated … of around 1.5 mg of dibutyldimethoxytin-coated and …
Number of citations: 34 pubs.rsc.org
MI Lim, WY Ren, RS Klein - The Journal of Organic Chemistry, 1982 - ACS Publications
… is known, however, that dibutyltin oxide and methanol rapidly forms dibutyldimethoxytin.14 … methoxide ions formed by dissociation of dibutyldimethoxytin, however, cannot be precluded. …
Number of citations: 40 pubs.acs.org
B Robertz, H Keul, H Höcker - Macromolecular Chemistry and …, 1999 - Wiley Online Library
N‐(3‐Hydroxypropionyl)‐ε‐aminocaproic acid lactone [c(3HP‐εAC), 1] was polymerized in dimethylformamide solution with dibutyldimethoxytin as initiator at 100C. A strictly alternating …
Number of citations: 18 onlinelibrary.wiley.com
SE Denmark, TK Jones - The Journal of Organic Chemistry, 1982 - ACS Publications
… is known, however, that dibutyltin oxide and methanol rapidly forms dibutyldimethoxytin.14 … methoxide ions formed by dissociation of dibutyldimethoxytin, however, cannot be precluded. …
Number of citations: 257 pubs.acs.org
U Maitra, A Gomathi, CNR Rao - Journal of Experimental …, 2008 - Taylor & Francis
… The second method involves reaction of acid-treated nanodiamond with an organosilicon or organotin reagent such as hexadecyltrimethoxysilane, dibutyldimethoxytin, and perfluoro-…
Number of citations: 47 www.tandfonline.com
S Kühling, H Keul, H Höcker - Die Makromolekulare Chemie, 1992 - Wiley Online Library
… sec-Butyllithium (7) (1,4 M solution in cyclohexane/2-methylbutane), diethylzinc (5) (1 ,l M solution in toluene), both from Aldrich, tri-sec-butoxyaluminium (4), dibutyldimethoxytin (6), …
Number of citations: 68 onlinelibrary.wiley.com
F Schmitz, H Keul, H Höcker - Polymer, 1998 - Elsevier
Copolymerization of equimolar amounts of 2,2-dimethyltrimethylene carbonate (DTC) with tetramethylene urea (TeU) results in a copolymer the microstructure of which depends on the …
Number of citations: 30 www.sciencedirect.com
J Sun, B Yang, H Lin, X Wang, D Wang - Journal of organometallic …, 2005 - Elsevier
… derivatives such as DSnO, dibutyldimethoxytin, dibutyldiisocyanatotin, dibutylisocyanatomethoxytin, 1,1,3,3-tetrabutyl-1,3-diisocyanatodistannoxane and TBMI. …
Number of citations: 4 www.sciencedirect.com

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